5-Methyl-2-nitrothiazole
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Overview
Description
5-Methyl-2-nitrothiazole is a heterocyclic compound that features a thiazole ring with a nitro group at the second position and a methyl group at the fifth position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiazole typically involves the nitration of 5-methylthiazole. One common method is the reaction of 5-methylthiazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
5-Methyl-2-nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrothiazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The compound may target specific enzymes or pathways within microbial cells, disrupting their normal function .
Comparison with Similar Compounds
5-Nitrothiazole: Lacks the methyl group at the fifth position.
2-Methyl-5-nitrothiazole: Similar structure but with different substitution patterns.
5-Nitroimidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness: 5-Methyl-2-nitrothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H4N2O2S |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-methyl-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C4H4N2O2S/c1-3-2-5-4(9-3)6(7)8/h2H,1H3 |
InChI Key |
KUIGCCZKNBBDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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